7-Chloronaphthalen-2-amine

CAS No.: 90799-47-6

Cat. No.: VC15992283

Molecular Formula: C10H8ClN

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90799-47-6 |

|---|---|

| Molecular Formula | C10H8ClN |

| Molecular Weight | 177.63 g/mol |

| IUPAC Name | 7-chloronaphthalen-2-amine |

| Standard InChI | InChI=1S/C10H8ClN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2 |

| Standard InChI Key | CXRIRBFSNTZALG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)Cl)N |

Introduction

Chemical Identification and Structural Characteristics

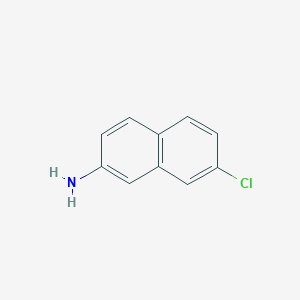

7-Chloronaphthalen-2-amine is formally identified by the IUPAC name 7-chloronaphthalen-2-amine and is alternatively termed 1-amino-7-chloronaphthalene or 7-chloro-2-naphthylamine . Its molecular formula is C₁₀H₈ClN, with a molecular weight of 177.63 g/mol . The naphthalene backbone consists of two fused benzene rings, with substituents at the 2- and 7-positions (Figure 1). The amino group (-NH₂) at position 2 contributes to basicity and nucleophilicity, while the chlorine atom at position 7 introduces steric and electronic effects that influence reactivity.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 7-Chloronaphthalen-2-amine |

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.63 g/mol |

| CAS Registry Number | 50987-58-1 |

| PubChem CID | 12347530 |

| Synonyms | 1-Amino-7-chloronaphthalene, etc. |

Synthesis and Synthetic Strategies

While no explicit synthesis protocol for 7-chloronaphthalen-2-amine is documented in the provided sources, analogous routes for chlorinated naphthylamines suggest potential methodologies. A plausible approach involves:

-

Nitration and Reduction: Nitration of naphthalene at the 2-position, followed by chlorination at the 7-position and subsequent reduction of the nitro group to an amine.

-

Direct Amination: Electrophilic amination of 7-chloronaphthalene using hydroxylamine derivatives under catalytic conditions .

Physicochemical Properties

-

Solubility: Likely low water solubility due to aromaticity; soluble in organic solvents like dichloromethane or ethanol.

-

Stability: Aromatic amines are generally air-sensitive, requiring storage under inert atmospheres.

Table 2: Hypothetical Physical Properties

| Property | Estimated Value |

|---|---|

| Melting Point | 120–150°C (extrapolated) |

| Boiling Point | 300–350°C (extrapolated) |

| LogP (Octanol-Water) | ~3.5 (predicted) |

Reactivity and Functionalization

The amino and chloro groups in 7-chloronaphthalen-2-amine provide distinct reactivity profiles:

-

Amino Group: Participates in acylation, alkylation, and diazotization reactions. For instance, coupling with carbonyl compounds could yield Schiff bases.

-

Chloro Group: Susceptible to nucleophilic aromatic substitution (SNAr) under harsh conditions or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Recent advances in Cu-catalyzed cross-electrophilic couplings, such as those involving α-diazoesters and hydroxylamines , hint at potential applications in synthesizing α-amino acid derivatives from similar substrates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume